Acide 3-amino-5-carbamoylphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

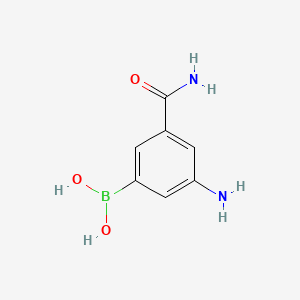

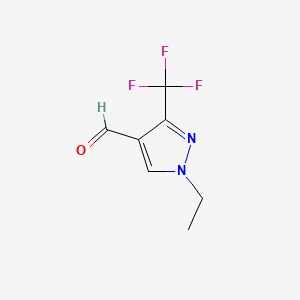

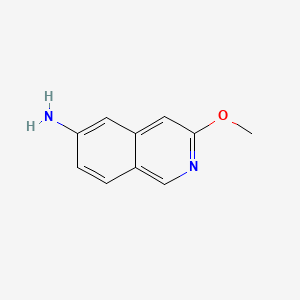

3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .

Molecular Structure Analysis

The InChI code for 3-Amino-5-carbamoylphenylboronic acid is1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N . Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

The mode of action of 3-Amino-5-carbamoylphenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer organic groups to palladium complexes in a process known as transmetalation .

Biochemical Pathways

Given its use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions , it likely contributes to the formation of carbon-carbon bonds in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 3-Amino-5-carbamoylphenylboronic acid can be influenced by various environmental factors. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, depends on factors such as temperature, pH, and the presence of a palladium catalyst .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications. In addition, 3-Amino-5-carbamoylphenylboronic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.

Orientations Futures

There are a number of potential future directions for research involving 3-Amino-5-carbamoylphenylboronic acid. These include the development of new drugs, the study of enzyme-catalyzed reactions, the synthesis of organometallic compounds, the study of molecular recognition, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3-Amino-5-carbamoylphenylboronic acid and its effects on the GABA-A receptor could lead to the development of new treatments for anxiety and depression. Finally, further research into the synthesis of 3-Amino-5-carbamoylphenylboronic acid could lead to the development of new compounds with potential therapeutic applications.

Méthodes De Synthèse

3-Amino-5-carbamoylphenylboronic acid can be synthesized in a variety of ways. One method involves the reaction of 3-aminobenzaldehyde and boronic acid in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives. Another method involves the reaction of 3-aminobenzaldehyde with a boronic ester, such as p-toluenesulfonylboronic ester, in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives.

Applications De Recherche Scientifique

Applications de détection

Acide 3-amino-5-carbamoylphénylboronique : est utilisé dans diverses applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure . Cette interaction est essentielle à la fois dans les dosages homogènes et la détection hétérogène, permettant le développement de capteurs qui peuvent fonctionner à l'interface du matériau sensible ou à l'intérieur de l'échantillon en vrac.

Outil biochimique pour la manipulation des protéines

Ce composé joue un rôle important en tant qu'outil biochimique pour la manipulation et la modification des protéines . Son interaction clé avec les diols permet son utilisation dans le marquage biologique, ce qui est essentiel pour le suivi et l'étude des protéines dans les systèmes biologiques.

Détection du glucose et administration d'insuline

Dans le domaine médical, les dérivés de l'This compound sont incorporés dans des hydrogels porteurs de motifs d'acide phénylboronique pour des systèmes de détection du glucose et d'administration d'insuline . Ces systèmes exploitent la réactivité du composé aux molécules contenant des diols comme le glucose, ce qui en fait une alternative potentielle pour la gestion du diabète.

Applications pharmaceutiques

Le composé est étudié pour son potentiel thérapeutique, en particulier dans la synthèse de dérivés d'acides aminés de ligustrazine-bétuline visant à améliorer les activités antitumorales et le ciblage tumoral . Cela indique son importance dans le développement de nouveaux traitements contre le cancer.

Diagnostic médical

En diagnostic, l'This compound fait partie de la recherche pour développer de nouvelles méthodes de diagnostic, notamment son utilisation dans les tests de spectrométrie de masse pour fournir une sensibilité plus faible pour détecter diverses biomolécules .

Sciences de l'environnement

La recherche environnementale utilise les propriétés du composé pour comprendre les processus de transformation et les contributions à la formation et au vieillissement des amines atmosphériques dans les aérosols . Ceci est crucial pour résoudre les problèmes liés à la pollution atmosphérique et au changement climatique.

Chimie analytique

Les chimistes analytiques utilisent l'This compound comme standard ou réactif dans diverses analyses, notamment la protéomique et les tests alimentaires . Ses interactions et réactions précises en font un élément précieux dans le développement de méthodes de test précises.

Recherche agricole

En agriculture, la manipulation du métabolisme des acides aminés, qui comprend des composés comme l'This compound, est une stratégie pour améliorer l'efficacité de l'utilisation de l'azote par les cultures et promouvoir des pratiques agricoles durables .

Analyse Biochimique

Biochemical Properties

3-Amino-5-carbamoylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in numerous physiological processes. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of significant interest in the development of therapeutic agents targeting protease-related diseases .

Cellular Effects

The effects of 3-Amino-5-carbamoylphenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Amino-5-carbamoylphenylboronic acid can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-Amino-5-carbamoylphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of serine proteases, as mentioned earlier. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various physiological processes. Additionally, 3-Amino-5-carbamoylphenylboronic acid can interact with other biomolecules, such as kinases and transcription factors, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-carbamoylphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-Amino-5-carbamoylphenylboronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Amino-5-carbamoylphenylboronic acid can result in sustained inhibition of target enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of 3-Amino-5-carbamoylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, 3-Amino-5-carbamoylphenylboronic acid may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in the use of 3-Amino-5-carbamoylphenylboronic acid in therapeutic applications .

Metabolic Pathways

3-Amino-5-carbamoylphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biochemical properties. Additionally, 3-Amino-5-carbamoylphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Amino-5-carbamoylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, 3-Amino-5-carbamoylphenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 3-Amino-5-carbamoylphenylboronic acid is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of 3-Amino-5-carbamoylphenylboronic acid. These factors play a crucial role in determining the compound’s function within the cell .

Propriétés

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)